molecular formula C12H9F2NO2 B2411148 N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide CAS No. 2326277-56-7

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide

Cat. No.: B2411148
CAS No.: 2326277-56-7
M. Wt: 237.206
InChI Key: WIPBWLNZTCKCPQ-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of amides It features a furan ring attached to a carboxamide group, with a 2,6-difluorophenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide typically involves the reaction of 2,6-difluorobenzylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is performed under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,6-Difluorophenyl)methyl]benzamide: Similar structure but with a benzene ring instead of a furan ring.

    N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-3-1-4-10(14)8(9)7-15-12(16)11-5-2-6-17-11/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPBWLNZTCKCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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